2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Photobase Generator Epoxy Resin Dual-Cure

CAS 119313-12-1 is the α-amino ketone photoinitiator of choice when through-cure in heavily pigmented systems is non-negotiable. Its morpholino‑dimethylamino architecture extends absorption into the 350–380 nm UVA region, enabling complete polymerization behind dark pigments where 184, 651 and 907 fail. In epoxy‑acrylate hybrids it doubles as a photobase generator, providing thermal latency before irradiation and robust post‑cure. For LED‑cure platforms, pair with ITX or TPO to unlock high‑speed productivity. Low migration and low odor make it ideal for PCB solder masks and electronic photoresists.

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
CAS No. 119313-12-1
Cat. No. B048418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
CAS119313-12-1
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
InChIInChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3
InChIKeyUHFFVFAKEGKNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (CAS 119313-12-1) — Technical Specifications and Procurement Baseline


2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (CAS 119313-12-1), widely known as Photoinitiator 369 or Irgacure 369, is a Type I α-amino ketone free-radical photoinitiator with the molecular formula C₂₃H₃₀N₂O₂ and a molecular weight of 366.5 g/mol [1]. It appears as a pale yellow to slightly yellow powder with a melting point of 116–119 °C [2]. The compound is primarily used to initiate photopolymerization of acrylate-based systems and is characterized by absorption peaks at 232–233 nm and 323–324 nm . Its extended long-wavelength absorption into the 350–380 nm UVA region enables deep-layer curing in pigmented and thick-film applications [3].

Why Generic Photoinitiator Substitution Fails — Differentiating 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (CAS 119313-12-1) from In-Class Analogs


Photoinitiator 369 belongs to the α-amino ketone class, but its performance profile is not interchangeable with structural analogs such as Irgacure 907, Irgacure 651, or Irgacure 184. The morpholino substituent and dimethylamino-benzyl architecture confer distinct absorption characteristics, radical generation efficiency, and photobase activity [1]. Formulators who substitute a generic α-amino ketone without quantitative benchmarking risk insufficient deep cure in pigmented systems, altered thermal latency in dual-cure applications, or unacceptable yellowing in light-sensitive coatings [2]. The following evidence quantifies precisely where CAS 119313-12-1 diverges from its closest comparators in meaningful, application-critical dimensions.

Quantitative Differentiation Guide — 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (CAS 119313-12-1) vs. Closest Analogs


Photobase Generator Activity: Irgacure 369 vs. Irgacure 907 in Epoxy-Acrylate Dual-Cure Systems

In epoxy-based compositions, Irgacure 369 exhibits markedly higher photobase generator activity compared to Irgacure 907. The study demonstrated that Irgacure 369 is much more active than Irgacure 907 due to the generation of a more reactive amine upon photolysis [1]. The bulky benzoyl group of the aminoacetophenone moiety shields the amino nitrogen prior to irradiation, imparting high thermal latency that is critical for shelf stability in dual-cure formulations [1].

Photobase Generator Epoxy Resin Dual-Cure

Long-Wavelength UV Absorption: Extended Spectral Coverage for Deep Cure

Photoinitiator 369 exhibits a distinct long-wavelength absorption tail extending into the 350–380 nm UVA region [1]. This is in contrast to Irgacure 184 (absorption peak 240–250, 320–335 nm) and Irgacure 651 (330–340 nm), which lack meaningful absorption beyond ~340 nm [2]. The extended absorption enables deeper penetration through pigmented coatings and thicker films, as longer UV wavelengths are less attenuated by pigments and resin matrices.

UV Absorption Deep Cure Pigmented Systems

Cytotoxicity Profile: Differential Cell Sensitivity Among Seven Commercial Photoinitiators

A comparative cytotoxicity study of seven commercial photoinitiators revealed differential cell-type sensitivity. HEK293T cells showed no toxicity to Photoinitiator 369 at concentrations of 1–50 μM under non-irradiation conditions, whereas primary lymphocytes exhibited relative sensitivity to 369 [1]. In contrast, BAPO displayed the highest cytotoxicity across multiple cell lines, and other initiators (TPO, EMK, MBF) showed distinct cell-type-specific toxicities [1]. This data provides a benchmark for toxicological risk assessment when selecting photoinitiators for biomedical or food-contact applications.

Cytotoxicity Biomedical Materials Safety Assessment

Yellowing Behavior: Irgacure 369 and Irgacure 907 Share Pronounced Yellowing Limitation

Both Irgacure 369 and Irgacure 907 exhibit serious yellowing due to the strong conjugation of the amino substituent in the photolysis products [1]. This class-level property restricts their use to pigmented inks and dark-colored systems; they are unsuitable for clear varnishes, white coatings, or any application where low color shift is critical [1]. In contrast, photoinitiators like Irgacure 184 and TPO offer substantially lower yellowing [2].

Yellowing Clear Coatings Color Stability

Absorption Peak Comparison: Photoinitiator 369 vs. 651, 907, 184, 819, TPO

The absorption peak of Photoinitiator 369 is reported at 325–335 nm (and 232 nm), which is intermediate among common Type I photoinitiators [1]. Irgacure 651 absorbs at 330–340 nm, Irgacure 907 at 320–325 nm, Irgacure 184 at 240–250/320–335 nm, Irgacure 819 at 360–365/405 nm, and TPO at 350–400 nm [1]. This positioning makes 369 suitable for medium-pressure mercury lamp output but less optimal for 395–405 nm LED sources compared to TPO or 819.

Absorption Spectrum Light Source Matching Formulation Design

Cure Depth in Ceramic Stereolithography: Irgacure 369 vs. TPO and BAPO

In photopolymerizable ceramic slurries for stereolithography, the choice of photoinitiator significantly influences curing depth and width. A comparative study found that Irgacure 369, along with BAPO and TPO, was among the photoinitiators evaluated [1]. At the working wavelength of 405 nm, TPO at 0.1 wt% was identified as the optimal photoinitiator, while Irgacure 369 showed different depth/width behavior at varying concentrations (0.1–0.5 wt%) [1]. The study quantitatively established that photoinitiator type is a critical variable for geometric accuracy in additive manufacturing.

Stereolithography Ceramic 3D Printing Cure Depth

Optimal Deployment Scenarios for 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (CAS 119313-12-1) Based on Quantified Differentiation


Pigmented Offset and Screen Inks Requiring Deep Through-Cure (Dark Colors)

Photoinitiator 369 is the preferred initiator for UV-curable offset and screen printing inks containing high loads of dark pigments (black, blue, opaque colors). Its extended absorption tail into the 350–380 nm UVA region enables penetration through pigment-shielded layers, ensuring complete through-cure and adhesion that shorter-wavelength initiators (e.g., Irgacure 184, Irgacure 651) cannot achieve [1]. Recommended addition rate: 2–4% in offset and screen ink formulations .

Dual-Cure (Photo-Thermal) Epoxy-Acrylate Hybrid Systems

In dual-cure formulations where UV-initiated polymerization is followed by a thermal post-cure, CAS 119313-12-1 serves a dual role: it functions as a Type I radical photoinitiator upon UV exposure and subsequently as a photobase generator that catalyzes epoxy ring-opening during thermal treatment. The compound's significantly higher photobase activity compared to Irgacure 907, combined with its high thermal latency before irradiation, makes it uniquely suitable for thick or shadow-cured epoxy-acrylate hybrid coatings [2].

PCB Photoresists and Solder Mask Inks

Photoinitiator 369 is extensively used in printed circuit board (PCB) manufacturing, specifically in solder mask inks and photoresists. Its long-wavelength absorption ensures thorough curing through the thickness of applied resist layers, enabling high-resolution pattern transfer and robust protective coatings. The low migration and low odor characteristics are additional advantages for electronics manufacturing environments .

UV LED Curing Systems (When Combined with Sensitizers)

While Photoinitiator 369's primary absorption peaks at 323–324 nm are not optimally matched to 395–405 nm UV LED emission, it can be effectively deployed in LED-cure systems when combined with a sensitizer such as ITX (isopropylthioxanthone) or when co-formulated with longer-wavelength initiators like TPO. The combination 369/ITX + 184 is reported as effective for black and white UV coating systems [3]. This extends the utility of CAS 119313-12-1 to energy-efficient LED curing platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.